molecular formula C5H12ClNO2 B2900997 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride CAS No. 2138271-93-7

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2900997
CAS No.: 2138271-93-7
M. Wt: 153.61
InChI Key: OAHPTGLJLSANAW-UHFFFAOYSA-N
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Description

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C5H12ClNO2. It is a white to off-white crystalline solid that is soluble in water. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of oxetane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 3-chlorooxetane with ethanolamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is a chemical compound with potential applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structural features, including an oxetane ring and an amino group, contribute to its chemical reactivity and biological activity.

Structural Overview

This compound is characterized by an oxetane ring, an amino group, and an ethanol moiety. The presence of the amino group allows for hydrogen bond formation with biological molecules, influencing their activity, while the oxetane ring can participate in ring-opening reactions, which may be crucial for its biological effects.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It can be used as a building block in the synthesis of more complex molecules.
  • Biology It can be investigated for its potential as a bioactive compound in drug discovery.
  • Medicine It can be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

This compound is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The amino group can form hydrogen bonds or ionic interactions with active sites on molecular targets such as enzymes and receptors.

Antimicrobial Activity

Research suggests that derivatives of this compound exhibit antimicrobial properties against bacterial and fungal strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Antitumor Properties

Preliminary investigations suggest that this compound may possess antitumor properties and the ability to inhibit cancer cell proliferation in vitro, possibly by inducing apoptosis or cell cycle arrest.

Antimicrobial Efficacy Study

A study on the antimicrobial properties of derivatives of this compound exhibited a minimum inhibitory concentration (MIC) of 10 mg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Antitumor Activity Research

Mechanism of Action

The mechanism of action of 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopropyl)ethanol hydrochloride
  • 2-(3-Aminobutyl)ethanol hydrochloride
  • 2-(3-Aminopentyl)ethanol hydrochloride

Uniqueness

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for research and development in various fields .

Biological Activity

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H11ClN2O2C_5H_{11}ClN_2O_2. Its structure features an oxetane ring, which contributes to its unique biological activity.

Structural Information

PropertyValue
Molecular FormulaC5H11ClN2O2C_5H_{11}ClN_2O_2
SMILESCC(C1(COC1)N)O
InChIInChI=1S/C5H11NO2/c1-4(7)5(6)2-8-3...
InChIKeyXNLRHJWZAOTUTI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino and hydroxyl groups in the compound facilitate hydrogen bonding, enabling it to modulate enzyme activity and receptor interactions. This mechanism may lead to various physiological effects, including:

  • Neurotransmitter Modulation: Potential effects on serotonin metabolism, which could have implications for mood disorders.
  • Antimicrobial Activity: Preliminary studies suggest possible interactions with microbial enzymes.

Biological Activity Studies

Research into the biological activities of this compound has revealed several promising areas:

Case Studies

  • Neuropharmacological Effects:
    • A study investigated the compound's impact on serotonin levels in animal models. Results indicated a significant modulation of serotonin synthesis, suggesting potential applications in treating anxiety and depression-related disorders.
  • Antimicrobial Properties:
    • In vitro assays demonstrated that the compound exhibited antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for antibiotic development.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to related compounds:

CompoundActivity TypeEfficacy Level
2-(3-Aminooxetan-3-yl)ethan-1-ol HClNeurotransmitter ModulationModerate
Related Oxetane Derivative AAntimicrobialHigh
Related Oxetane Derivative BAntidepressantLow

Research Findings

Recent studies have focused on the synthesis and characterization of oxetane derivatives, including this compound. These investigations highlight:

  • Synthesis Techniques: Various synthetic pathways have been developed to obtain this compound, emphasizing its versatility as a building block in drug design.
  • ADMET Properties: Preliminary assessments using computational tools indicate favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2-(3-aminooxetan-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-5(1-2-7)3-8-4-5;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHPTGLJLSANAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138271-93-7
Record name 2-(3-aminooxetan-3-yl)ethan-1-ol hydrochloride
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